methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1707576-03-1) is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a methyl ester group and a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O₂, with a molecular weight of 217.65 g/mol . The compound is used in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents due to its fused bicyclic structure, which enhances binding affinity to biological targets.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAENJDVWVUWFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707576-03-1 | |
| Record name | methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with a suitable pyridine derivative, followed by esterification and subsequent hydrochloride salt formation . The reaction conditions typically include the use of organic solvents such as ethanol or dichloromethane, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group undergoes nucleophilic substitution under basic conditions:
| Reaction | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Ester hydrolysis | 6M HCl or NaOH (aq.) | Pyrazolo[3,4-c]pyridine-3-carboxylic acid | 89% | Reflux, 6–8 hours |
| Aminolysis | NH₃ (g) in MeOH | 3-Carboxamide derivative | 68% | RT, 24 hours |
Hydrolysis to the carboxylic acid is quantitative under strong acidic or basic conditions.
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the fused pyrazole:
| Reaction | Electrophile | Position | Yield | Catalyst |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 52% | — |
| Halogenation | Br₂ in DCM | C-6 | 48% | FeBr₃ |
Substitution occurs preferentially at the C-5 and C-6 positions due to directing effects of the pyrazole nitrogen atoms .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed cross-coupling reactions, leveraging its halogenated derivatives:
| Reaction Type | Coupling Partner | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 78% | |
| Buchwald–Hartwig | Primary amine | Pd₂(dba)₃ | 65% |
For example, Suzuki coupling with 4-methoxyphenylboronic acid yields 5-aryl-substituted derivatives .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, regenerating the free base. The pyridine nitrogen (pKa ≈ 3.1) protonates under acidic conditions, while the pyrazole NH remains inert .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C, releasing CO₂ and forming pyrazolo[3,4-c]pyridine.
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Photodegradation : UV exposure (254 nm) induces ester cleavage, yielding 3-carboxylic acid (Φ = 0.32).
Key Structural Influences on Reactivity
-
Electron-Deficient Pyridine Ring : Enhances susceptibility to nucleophilic attack at C-3 and C-7 .
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Methyl Ester Group : A leaving group in hydrolysis/aminolysis reactions.
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Hydrochloride Salt : Improves solubility in polar solvents (e.g., water, DMSO) .
Experimental data from IR and NMR spectroscopy confirm reaction outcomes, including ester C=O stretching at 1716 cm⁻¹ and characteristic δ 1.28–1.30 ppm (methyl protons) in ¹H NMR .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit promising anticancer properties. For instance, methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazolo[3,4-c]pyridine derivatives that demonstrated potent activity against breast cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer potency .
Neuroprotective Effects
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine compounds have been investigated for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties that may benefit neurodegenerative diseases.
Case Study:
In a study focusing on Alzheimer's disease models, methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine derivatives showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals. This suggests a potential therapeutic role in neurodegenerative disorders .
Enzyme Inhibition
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride has been explored for its ability to inhibit specific enzymes involved in metabolic pathways.
Table 1: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | Cyclooxygenase-2 | 15 | |
| Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | Protein Kinase B | 22 |
Organic Electronics
The unique electronic properties of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine derivatives make them suitable candidates for applications in organic electronics.
Application Example:
Research has demonstrated that incorporating these compounds into organic light-emitting diodes (OLEDs) can enhance device performance due to their favorable charge transport properties and stability under operational conditions.
Mechanism of Action
The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl Ester Derivative: Positional Isomerism and Alkyl Chain Effects
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1171539-58-4) shares the same pyrazolo[3,4-c]pyridine backbone but substitutes the methyl ester with an ethyl group.
Pyrazolo[3,4-b]Pyridine Carboxylic Acid Hydrochloride: Ring Position and Functional Group Differences
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride (CAS 2137635-09-5) differs in two key aspects:
- Ring Position : The pyridine nitrogen is at the [3,4-b] position instead of [3,4-c].
- Functional Group : A carboxylic acid replaces the methyl ester.
- Molecular Formula : C₇H₁₀ClN₃O₂
- Molecular Weight : 203.63 g/mol .
- Impact : The [3,4-b] configuration may reduce steric hindrance, enhancing interactions with polar targets. The carboxylic acid group increases water solubility but reduces bioavailability compared to ester derivatives.
Methyl Ester Pyrazolo[3,4-b]Pyridine Hydrochloride: Positional Isomerism
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylate hydrochloride (EN300-26977293) retains the methyl ester group but shifts the pyridine nitrogen to the [3,4-b] position.
- Molecular Formula : C₈H₁₂ClN₃O₂ (identical to the target compound)
- Molecular Weight : 217.65 g/mol .
- Impact : Despite identical molecular weight, the altered ring geometry could affect electronic distribution, influencing reactivity and binding to enzymatic pockets.
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1707576-03-1 | C₈H₁₂ClN₃O₂ | 217.65 | [3,4-c] ring; methyl ester |
| Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1171539-58-4 | C₉H₁₄ClN₃O₂ | 233.68 | [3,4-c] ring; ethyl ester |
| 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride | 2137635-09-5 | C₇H₁₀ClN₃O₂ | 203.63 | [3,4-b] ring; carboxylic acid |
| Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylate hydrochloride | EN300-26977293 | C₈H₁₂ClN₃O₂ | 217.65 | [3,4-b] ring; methyl ester |
Commercial Availability
- The target compound is distributed globally (China, US, India, Germany) but faces intermittent stock shortages due to high demand in preclinical studies .
Biological Activity
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on recent studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. Recent literature indicates that various synthetic routes have been developed to produce pyrazolo[3,4-c]pyridine derivatives with varying substitution patterns that influence their biological activity.
For instance, one study highlighted a novel pathway for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds using pyranopyrazole derivatives under optimized conditions. This method emphasizes the importance of substituent effects on the yield and purity of the final products .
Anticancer Properties
Research has shown that pyrazolo[3,4-c]pyridines exhibit significant anticancer properties. For example, a study synthesized 38 derivatives of pyrazolo[3,4-b]pyridine and evaluated their inhibitory activities against tropomyosin receptor kinase A (TRKA), which is implicated in cancer cell proliferation and differentiation. Notably, some compounds demonstrated nanomolar inhibitory activities against TRKA .
Antimicrobial Activity
While some derivatives have shown promise against cancer targets, others have been evaluated for antimicrobial properties. A synthesis study reported that certain pyrazolo-linked pyridine carboxylic acids did not exhibit significant antibacterial or antifungal activity in preliminary assays . This suggests that while structural variations can enhance certain biological activities, they may not universally apply across all types of biological assays.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound is critical for understanding its biological efficacy. Research indicates that modifications at various positions on the pyrazole ring significantly affect activity levels. For instance:
| Substituent Position | Biological Activity |
|---|---|
| N1 | Increased TRKA inhibition |
| C3 | Enhanced cytotoxicity against cancer cell lines |
| C5 | Variable effects depending on substituent nature |
This table summarizes how different substituents can modulate the compound's biological effects .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo[3,4-c]pyridines:
- Inhibition of TRKA : A detailed study on 38 synthesized derivatives showed promising results in inhibiting TRKA with some compounds achieving IC50 values in the low nanomolar range. These findings suggest potential applications in treating cancers associated with TRKA overexpression .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of various pyrazolo compounds found limited efficacy against common bacterial strains but noted some activity against specific fungal species .
Q & A
What are the most reliable synthetic routes for methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride?
Basic Research Focus
The compound is typically synthesized via cyclization of pyrazole-carbaldehyde intermediates with hydrazine derivatives, followed by esterification and HCl salt formation. Key steps include:
- Cyclization : Reacting 5-azido-pyrazole-4-carbaldehydes with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol) to form the pyrazolo[3,4-c]pyridine core .
- Esterification : Methyl esterification using methanol or dimethyl sulfate in the presence of a base.
- Salt Formation : Treating the free base with 1.0 M HCl in aqueous solution, followed by recrystallization at elevated temperatures (e.g., 50°C) to improve purity and yield .
How can researchers resolve discrepancies in NMR data for tautomeric forms of this compound?
Advanced Research Focus
Tautomerism in pyrazolo-pyridine systems can lead to conflicting NMR interpretations. Methodological approaches include:
- Variable Temperature NMR : Identify equilibrium shifts between tautomers by analyzing peak splitting or coalescence at different temperatures.
- DFT Calculations : Compare experimental and NMR shifts (e.g., δ 5.17–5.19 ppm for protons near the ester group) with computational models to assign tautomeric states .
- X-ray Crystallography : Resolve structural ambiguities by determining the solid-state conformation, as seen in related pyrazolo[3,4-b]pyridine derivatives .
What strategies optimize the crystallization of this hydrochloride salt for X-ray studies?
Advanced Research Focus
Crystallization challenges often arise from hygroscopicity or polymorphism. Effective strategies include:
- Solvent Selection : Use mixed solvents (e.g., methanol/water) to reduce solubility gradually. achieved a 52.7% yield by heating the HCl salt in water to 50°C, forming a clear solution before cooling .
- Seeding : Introduce pre-formed crystals to induce controlled nucleation.
- Anti-Solvent Addition : Add diethyl ether dropwise to precipitate high-purity crystals.
How should researchers address low yields in multi-step syntheses of this compound?
Advanced Research Focus
Low yields often stem from unstable intermediates or side reactions. Mitigation methods:
- Azide Intermediate Stabilization : Use low-temperature (−20°C) storage for azido-pyrazole precursors to prevent decomposition .
- Catalytic Optimization : Employ iodine or copper(I) catalysts to enhance cyclization efficiency, as demonstrated in pyrazolo[3,4-c]pyrazole syntheses .
- In-line Purification : Integrate flash chromatography after each step to isolate intermediates, improving overall yield.
What analytical techniques are critical for confirming the purity of this compound?
Basic Research Focus
Purity validation requires a combination of techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity >95% .
- Elemental Analysis : Verify chloride content (~12.3% for the hydrochloride salt) to confirm stoichiometry.
- Mass Spectrometry : ESI-MS (e.g., m/z 450.2 for related esters) ensures correct molecular ion peaks .
How can environmental impacts of this compound be assessed during preclinical studies?
Advanced Research Focus
Follow frameworks like Project INCHEMBIOL to evaluate:
- Biodegradation : Use OECD 301F tests to measure degradation rates in aqueous systems.
- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays to determine LC50/EC50 values .
- Bioaccumulation : Calculate logP (estimated ~1.2 for the free base) to predict environmental persistence.
What are the stability considerations for long-term storage of this hydrochloride salt?
Basic Research Focus
Stability is influenced by humidity and temperature:
- Storage Conditions : Keep at −20°C in airtight containers with desiccants to prevent hydrolysis. recommends −20°C for 1–2 years or −4°C for short-term storage .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) and track impurity profiles via HPLC.
How can tautomeric equilibria affect biological activity in this compound?
Advanced Research Focus
Tautomerism may alter binding affinity to biological targets. Methods to study this include:
- Molecular Docking : Compare tautomer binding modes with enzymes like PI3Kδ, a target for related pyrazolo-pyrimidine inhibitors .
- Pharmacokinetic Profiling : Assess bioavailability differences between tautomers using in vitro permeability assays (e.g., Caco-2 cell monolayers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
